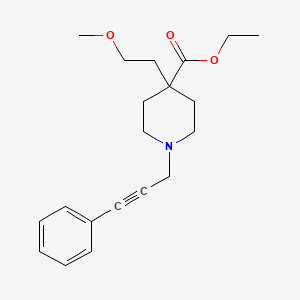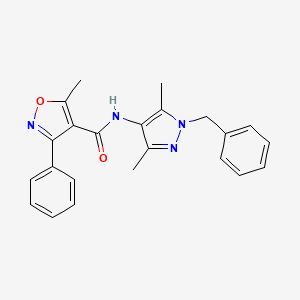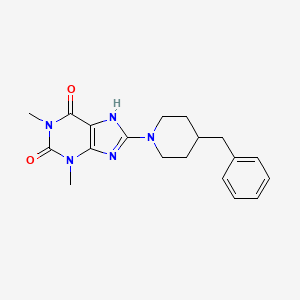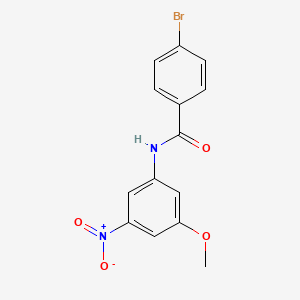![molecular formula C22H30N2O3 B6023149 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine](/img/structure/B6023149.png)
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2005 by a team of researchers led by Dr. James R. Cook at the University of Wisconsin-Milwaukee. Since then, CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. This mechanism of action is similar to that of other drugs that enhance GABAergic neurotransmission, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of GABA in the brain. This leads to a decrease in neuronal activity, which can have a range of effects depending on the specific brain region and neuronal circuitry involved. Some of the potential effects of this compound include sedation, anxiolysis, anticonvulsant activity, and anti-addictive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine for lab experiments is its potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life in vivo, which can make it difficult to achieve sustained effects in animal models.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Another area of interest is the investigation of the therapeutic potential of this compound in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to better understand its potential clinical applications.
Synthesemethoden
The synthesis of 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 1-(4-hydroxybenzoyl)-2-methylpiperidine with 1-(cyclopropylcarbonyl)-4-piperidinol using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then converted to this compound through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a key role in regulating neuronal activity. This makes this compound a promising candidate for the treatment of conditions such as epilepsy, anxiety, and addiction.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[4-(2-methylpiperidine-1-carbonyl)phenoxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-16-4-2-3-13-24(16)22(26)18-7-9-19(10-8-18)27-20-11-14-23(15-12-20)21(25)17-5-6-17/h7-10,16-17,20H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYQDCFWVHGXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B6023066.png)

![7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6023083.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide](/img/structure/B6023094.png)

![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6023104.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6023112.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6023125.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6023132.png)

![N-cyclohexyl-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6023146.png)
![2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6023155.png)
![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)
